Isodonoiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H30O7 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[(1S,4S,8R,9R,10S,11S,13S)-11-hydroxy-8-(hydroxymethyl)-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate |
InChI |
InChI=1S/C22H30O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)29-16-5-6-20(3,4)15(9-23)22(16,17)10-28-12(2)24/h13-17,23,25H,1,5-10H2,2-4H3/t13-,14+,15-,16+,17-,21+,22+/m1/s1 |
InChI Key |
OCELUFZNLBUKGF-MVVUPFSZSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]12[C@H](CCC([C@H]1CO)(C)C)OC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O |
Canonical SMILES |
CC(=O)OCC12C(CCC(C1CO)(C)C)OC(=O)C34C2C(CC(C3)C(=C)C4=O)O |
Origin of Product |
United States |
Phytochemical Landscape and Natural Distribution of Isodonoiol
Occurrence of Isodonoiol in Isodon Species and Related Genera
This compound has been primarily isolated from species belonging to the genus Isodon, a group of flowering plants within the Lamiaceae family. nih.govmdpi.comresearchgate.netresearchgate.net The genus Isodon, also known as teacost, comprises approximately 100 to 140 species, predominantly distributed across tropical and subtropical Asia, with a few species found in Africa. wikipedia.orgpensoft.netpensoft.net China is recognized as a major center of diversity for Isodon, particularly in the dry valleys of the Hengduan Mountains. pensoft.netpensoft.netntu.edu.tw
Studies have reported the isolation of this compound from several Isodon species, including Isodon rubescens and its varieties, such as Isodon rubescens var. lushanensis and Isodon rubescens var. lushiensis. nih.govmdpi.comresearchgate.net Other Isodon species, such as Isodon eriocalyx and Isodon sculponeatus, have also been investigated for their diterpenoid content, revealing the presence of various spirolactone-type diterpenoids, a class to which this compound belongs. nih.govmdpi.com
While the primary source of this compound appears to be the Isodon genus, some sources also indicate its presence in Cyrtocymura cincta var. cincta, a plant belonging to the Compositae family medchemexpress.com. This suggests a potential, albeit less common, occurrence in genera outside of Isodon.
Detailed research findings on the occurrence of this compound in specific Isodon species are often presented in phytochemical studies focusing on the isolation and characterization of diterpenoids. These studies frequently involve chromatographic techniques and spectroscopic analysis to identify and quantify the compounds present in plant extracts.
An interactive table detailing the reported occurrences of this compound in specific plant species is presented below:
Phytogeographical and Ecological Factors Influencing this compound Accumulation
The distribution of Isodon species, and consequently the presence of compounds like this compound, is influenced by phytogeographical and ecological factors. The genus is primarily found in tropical and subtropical regions of the Old World, with a strong concentration in Asia, particularly China. wikipedia.orgpensoft.netpensoft.net Within China, the dry valleys of the Hengduan Mountains are noted as a hotspot for Isodon diversity. pensoft.netpensoft.netntu.edu.tw
Ecological factors such as altitude, climate, and specific habitat conditions can play a role in the accumulation of secondary metabolites like diterpenoids in plants. While specific studies directly linking these factors to this compound accumulation are not extensively detailed in the provided search results, research on the Lamiaceae family in general indicates that environmental conditions can influence the chemical composition of these plants. zobodat.atsid.ir For instance, studies on the geographical and altitudinal distribution of Lamiaceae taxa in Greece show varying distributional patterns and concentrations of different chemical elements depending on the region and altitude. zobodat.at The rapid radiation of Isodon in China during the Pliocene, coinciding with a shift from herbs in humid areas to shrubs in dry valleys, suggests that adaptation to specific ecological niches has played a significant role in the evolution and distribution of the genus wikipedia.org. These adaptations could potentially influence the production of specific secondary metabolites.
Further research is needed to specifically elucidate the direct correlation between precise phytogeographical and ecological factors and the accumulation levels of this compound in Isodon species.
Biosynthetic Pathways and Regulation of Isodonoiol
General Diterpenoid Biosynthesis in Plants: Precursor Metabolism
In plants, the primary metabolic pathway for the production of isoprenoid precursors, including those for diterpenoids, is the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, localized in the plastids. guidetopharmacology.orgwikipedia.org This pathway generates isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). guidetopharmacology.org
These five-carbon units are then condensed head-to-tail by prenyltransferases to form longer chain isoprenoid diphosphates. guidetopharmacology.org For diterpenoid biosynthesis, the key precursor is the 20-carbon molecule geranylgeranyl diphosphate (B83284) (GGPP), which is formed by the sequential addition of three IPP units to one molecule of DMAPP, catalyzed by GGPP synthase. guidetopharmacology.org
The formation of GGPP is a crucial branching point, as it serves as the universal precursor for all diterpenoids. guidetopharmacology.orgwikipedia.orguni.lu
| Precursor Molecule | Chemical Formula | PubChem CID |
| Isopentenyl pyrophosphate (IPP) | C₅H₁₂O₇P₂ | Not found |
| Dimethylallyl pyrophosphate (DMAPP) | C₅H₁₂O₇P₂ | Not found |
| Geranyl Diphosphate (GPP) | C₁₀H₂₀O₇P₂ | 445995 |
| Geranylgeranyl diphosphate (GGPP) | C₂₀H₃₆O₇P₂ | 447277 guidetopharmacology.orglipidmaps.orgmetabolomicsworkbench.org |
Proposed Enzymatic Steps in Isodonoiol Biosynthesis
The biosynthesis of diterpenoids from GGPP involves a series of enzymatic transformations. The initial step typically involves diterpene synthases (diTPSs), which catalyze the cyclization and rearrangement of the linear GGPP molecule to form various cyclic diterpene skeletons. uni.luthegoodscentscompany.com this compound is known to be an ent-kaurane diterpenoid. wikidata.org The formation of the ent-kaurane skeleton from GGPP is a well-established process in the biosynthesis of gibberellins (B7789140) and related diterpenoids. wikipedia.orguni.lu This cyclization is often a two-step process in plants, involving a Class II diTPS (ent-copalyl diphosphate synthase, ent-CPS) and a Class I diTPS (ent-kaurene synthase, ent-KS). uni.lu
The Class II diTPS catalyzes the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP). Subsequently, the Class I diTPS catalyzes the cyclization of ent-CPP to ent-kaurene (B36324). uni.lu
| Intermediate Skeleton | Chemical Formula | PubChem CID |
| ent-Kaurene | C₂₀H₃₂ | 11966109 uni.luchem960.com |
Following the formation of the ent-kaurene skeleton, further enzymatic modifications are required to produce the diverse array of ent-kaurane diterpenoids, including this compound. These modifications typically involve oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs), as well as potential transferase and isomerase activities. uni.luthegoodscentscompany.com
Based on the structure of this compound (an ent-kaurane diterpenoid with hydroxyl and ketone groups), the proposed enzymatic steps after ent-kaurene likely involve a series of hydroxylation and oxidation reactions at specific positions on the ent-kaurane skeleton. While the precise sequence and the specific enzymes responsible for each step in this compound biosynthesis have not been explicitly detailed in the provided search results, the general enzymatic machinery for such modifications in diterpenoid biosynthesis is well-established. CYPs are known to catalyze hydroxylations, epoxidations, and carbon-carbon bond cleavages, while 2-ODDs are involved in hydroxylation and oxidation reactions often utilizing α-ketoglutarate as a co-substrate. thegoodscentscompany.comvulcanchem.com The introduction of hydroxyl groups and their subsequent oxidation to ketone functionalities would be carried out by such enzyme classes.
Genetic and Environmental Regulation of this compound Production in Plants
The production of secondary metabolites like this compound in plants is subject to complex genetic and environmental regulation. Gene regulation mechanisms control the expression levels of the enzymes involved in the biosynthetic pathway. This can occur at various levels, including transcriptional initiation, RNA processing, and post-translational modification of enzymes. Regulator genes can produce proteins that bind to operator regions, influencing the transcription of structural genes encoding biosynthetic enzymes.
While specific studies detailing the genetic and environmental regulation of this compound production were not found in the provided search results, it is well-established that these factors play a crucial role in regulating the biosynthesis of diterpenoids in other plant species. thegoodscentscompany.com Changes in environmental conditions or developmental cues can trigger sophisticated programs of gene expression, leading to altered levels of biosynthetic enzymes and consequently affecting the accumulation of specific diterpenoids. Biotic factors, such as pests and diseases, and abiotic factors, such as pollutants, can also influence plant metabolism and potentially impact secondary metabolite production. lipidmaps.org
The interplay between genetic programming and environmental stimuli determines the final profile and quantity of diterpenoids produced by a plant.
Advanced Chemical Synthesis and Structural Derivatization of Isodonoiol
Strategies for the Total Synthesis of Isodonoiol and Related Diterpenoids
Total synthesis of complex diterpenoids from the Isodon genus, including those structurally related to this compound, has been a significant area of research in organic chemistry. These efforts aim to construct the intricate polycyclic framework and introduce the specific functional groups characteristic of these molecules. Reviews have summarized the total synthesis of Isodon diterpenes, highlighting various approaches developed over the years. mdpi.comnih.gov
Strategies often involve the rapid assembly of core ring systems and the stereocontrolled introduction of key features, such as quaternary stereocenters. nih.gov For instance, approaches to related ent-kaurane diterpenoids have utilized diastereoselective intermolecular aldol (B89426) reactions followed by radical cyclizations to efficiently construct complex intermediates. nih.gov Oxidative cleavage reactions have also been employed to convert cyclopentane (B165970) rings into lactone moieties, crucial for constructing the molecular skeleton. nih.gov
While specific details on the total synthesis of this compound itself are less prevalent in the immediate search results compared to its isolation and semisynthesis, the strategies developed for other complex Isodon diterpenoids provide a strong foundation and relevant methodologies. These often involve convergent routes, assembling the molecule from simpler building blocks through a series of carefully orchestrated reactions, including cyclizations, functional group transformations, and stereochemical control elements. yale.edunih.govchemrxiv.orgrsc.org
Semisynthesis of this compound Analogues and Derivatives
Given the limited natural abundance of certain spirolactone-type diterpenoids like this compound, semisynthesis from more abundant natural precursors, such as oridonin (B1677485), has emerged as a practical route to obtain this compound and its analogues for further study. mdpi.comnih.gov Oridonin, a commercially available ent-kaurane diterpenoid, serves as a valuable starting material due to its structural similarity to the core scaffold of spirolactone-type diterpenoids. mdpi.comnih.gov
A key strategy in the semisynthesis of spirolactone-type diterpenoids from oridonin involves the oxidative cleavage of the C-6 and C-7 bond to generate the characteristic spirolactone core structure. mdpi.comnih.gov Lead tetraacetate has been reported as an oxidant for this transformation. mdpi.comnih.gov This core structure then serves as a versatile intermediate for the synthesis of diverse spirolactone-type derivatives. mdpi.comnih.gov
Semisynthetic routes have been developed to introduce various substituents and modifications onto the spirolactone core. For example, derivatives with modifications at the 14-OH position have been synthesized by reacting the spirolactone core with different carboxylic acids. mdpi.comnih.gov This highlights the potential for generating a library of analogues with varied structural features.
Table 1: Semisynthetic Approaches to Spirolactone-Type Diterpenoids from Oridonin
| Starting Material | Key Reaction(s) | Core Structure Generated | Examples of Derivatives |
| Oridonin | Oxidative cleavage (e.g., Pb(OAc)₄) | Spirolactone core | 14-O-derivatives, furozan-based hybrids, other analogues |
Semisynthesis provides a more accessible route compared to total synthesis for obtaining quantities of this compound-like structures for chemical and biological investigations.
Novel Methodologies in this compound Chemical Modification and Functionalization
Chemical modification and functionalization of this compound and its semisynthetic core structure allow for the exploration of structure-activity relationships and the potential generation of compounds with improved properties. While specific novel methodologies applied directly and solely to this compound are not extensively detailed in the provided search results, the general approaches used for the modification of spirolactone-type diterpenoids are relevant.
Modification strategies often focus on introducing new functional groups or modifying existing ones on the diterpenoid scaffold. This can involve reactions at hydroxyl groups, ketone functionalities, or the lactone ring. Examples from the semisynthesis section include the esterification of the 14-OH group. mdpi.comnih.gov
The field of chemical modification of natural products and complex molecules is continuously evolving, with novel methodologies being developed. These can include:
Selective Functionalization: Developing reactions that selectively target specific positions on the complex this compound structure while leaving other sensitive functionalities intact. nih.gov
Catalytic Methods: Utilizing metal catalysis or organocatalysis to achieve transformations under milder conditions and with improved efficiency and selectivity. nih.govchemrxiv.org
Click Chemistry: Employing highly efficient and reliable reactions to conjugate different molecular entities onto the this compound scaffold.
Late-Stage Functionalization: Introducing functional groups at a late stage of the synthesis or semisynthesis to quickly generate diverse analogues from a common intermediate. rsc.org
Table 2: Examples of Chemical Modifications on Spirolactone-Type Diterpenoids
| Position of Modification | Type of Modification | Example (from related compounds) |
| C-14 Hydroxyl | Esterification | 14-O-derivatives |
| Scaffold | Conjugation with other moieties | Furozan-based hybrids |
Further research in this area would likely explore novel reactions and strategies to expand the chemical space around the this compound core, facilitating the synthesis of new analogues with potentially altered or enhanced properties.
Mechanistic Elucidation of Isodonoiol S Biological Activities
Molecular Targets and Protein Interactions
Isodonoiol has been shown to interact with cellular proteins, influencing their activity and downstream signaling cascades. These interactions are crucial for understanding the compound's biological profile.
Protein kinases and phosphatases are critical regulators of cellular signaling, controlling diverse processes through the addition or removal of phosphate (B84403) groups from proteins. wikipedia.org The phosphorylation status of proteins, such as extracellular signal-regulated kinase (ERK), is a key indicator of pathway activation. nih.gov ERK1/2 (p44/42 MAPK) is a well-studied protein kinase involved in various cellular programs, including proliferation, differentiation, motility, and death. uniprot.orgcellsignal.com Its activation typically requires dual phosphorylation on threonine and tyrosine residues within a conserved motif. cellsignal.comscbt.com Phosphorylation of ERK (p-ERK) is a common measurement for the activation of signaling pathways. nih.govscbt.com
Research indicates that this compound can modulate the activity of protein kinases and phosphatases, potentially impacting pathways like the MAPK/ERK cascade. While specific detailed data on this compound's direct interaction with p-ERK or other kinases/phosphatases were not extensively detailed in the search results, the modulation of these enzymes is a common mechanism by which natural compounds exert biological effects. The balance between kinase and phosphatase activity is crucial for maintaining cellular homeostasis and regulating signaling cascades. biorxiv.orgnih.gov
Transcription factors are proteins that bind to specific DNA sequences, regulating the transcription of genetic information from DNA to mRNA. wikipedia.org Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p53 are two prominent transcription factors involved in a wide array of cellular processes, including immune responses, inflammation, cell growth, and apoptosis. wikipedia.orggenecards.orguniprot.orguniprot.org
NF-κB is a pleiotropic transcription factor found in almost all cell types and is involved in responses to various stimuli, playing a key role in regulating the immune response to infection. wikipedia.orguniprot.org The classic NF-κB complex is a heterodimer, often composed of p50 and RelA (p65) subunits, which translocates to the nucleus upon activation to bind to κB sites in target genes. wikipedia.orggenecards.orguniprot.org
p53, also known as cellular tumor antigen p53, is a transcription factor that acts as a tumor suppressor. uniprot.orgnih.govchemeurope.com It regulates the cell cycle, DNA repair, and apoptosis by binding to target DNA sequences and influencing gene expression. uniprot.orgnih.govchemeurope.com p53 is activated by cellular stress signals such as DNA damage. nih.govchemeurope.com
NF-κB and p53 can have complex and sometimes opposing effects on cellular fate, with NF-κB often promoting cell proliferation and survival, while p53 can induce cell cycle arrest and apoptosis. researchgate.netunito.itnih.gov There is known crosstalk between the NF-κB and p53 pathways, and they can regulate each other's activity. researchgate.netunito.itnih.govembopress.org
While specific direct interactions of this compound with NF-κB or p53 were not explicitly detailed in the provided search results, modulation of the activity or expression of these transcription factors is a common mechanism by which compounds influence cellular responses, including those related to inflammation and cell death. researchgate.netunito.itnih.gov
Modulation of Protein Kinases and Phosphatases (e.g., p-ERK)
Cellular Signaling Pathway Interventions
This compound's biological activities involve interventions in crucial cellular signaling pathways that govern cell fate and behavior.
The cell cycle is a tightly regulated process that ensures proper cell division. wikipedia.orgkhanacademy.org Cell cycle checkpoints, such as the G1, S, and G2/M checkpoints, monitor the cell's internal and external environment, halting progression if conditions are not favorable, such as in the presence of DNA damage. wikipedia.orgkhanacademy.orgcellsignal.com Progression through the cell cycle is largely controlled by cyclin-dependent kinases (CDKs) and their regulatory subunits, cyclins. wikipedia.org The G2/M checkpoint prevents entry into mitosis if DNA is damaged or replication is incomplete, and its regulation involves kinases like ATM and ATR, which activate Chk1 and Chk2, leading to the inactivation of CDC25 and subsequent inhibition of the Cyclin B-cdc2 (CDK1) complex. wikipedia.orgcellsignal.comnih.gov p53 also plays a role in regulating the G2/M transition, partly through inducing proteins like p21 and 14-3-3σ. medsci.org
Some natural compounds have been shown to induce cell cycle arrest at specific phases, such as G2/M or S phase, as a mechanism to inhibit cell proliferation. medsci.org While direct evidence from the search results detailing this compound's specific impact on G2/M or S phase arrest was not found, the ability to modulate cell cycle progression is a significant biological activity often observed with compounds affecting pathways like p53 or those controlling CDK activity.
Apoptosis is a form of programmed cell death essential for development, tissue homeostasis, and eliminating damaged or unwanted cells. mdpi.comscielo.orgwikipedia.orgabcam.cnscielo.org.ar It is a highly regulated process involving characteristic cellular changes. wikipedia.org Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.comscielo.orgwikipedia.orgabcam.cn
The intrinsic pathway is activated by intracellular signals, such as DNA damage or cellular stress, and involves the release of pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol. mdpi.comscielo.orgwikipedia.orgabcam.cnscielo.org.ar A key event in the mitochondrial pathway is the mitochondrial outer membrane permeabilization (MOMP), which leads to the release of factors like cytochrome c. mdpi.comscielo.org Cytochrome c binds to Apaf-1, forming the apoptosome, which then activates initiator caspases (e.g., caspase-9), leading to the activation of executioner caspases (e.g., caspase-3) and the dismantling of the cell. mdpi.comscielo.orgabcam.cn The Bcl-2 protein family plays a critical regulatory role in the mitochondrial pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting MOMP and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it. mdpi.comscielo.org
p53 can induce apoptosis, and its pro-apoptotic activity can be mediated through stimulating the expression of pro-apoptotic proteins like BAX and FAS or repressing anti-apoptotic proteins like Bcl-2. uniprot.orgnih.gov
While specific experimental data demonstrating this compound's direct induction of apoptosis via the mitochondrial pathway was not found in the provided search results, the modulation of apoptosis is a common biological effect of compounds that interact with cell cycle regulators and transcription factors like p53 and NF-κB, which are intricately linked to apoptotic signaling. researchgate.netunito.itnih.gov
Inflammation is a complex biological response to injury or infection, involving the release of various chemical mediators and the recruitment of immune cells. wyndly.comnih.govnus.edu.sg Inflammatory mediators are small molecules released by cells that play a key role in initiating and regulating the immune response, leading to inflammation. wyndly.com These mediators include vasoactive amines, peptides, eicosanoids, cytokines, and chemokines. nih.govnus.edu.sg
The expression of genes involved in the inflammatory response is controlled by transcription factors, including NF-κB, which is a master regulator of inflammation. wikipedia.orggenecards.orgnih.gov Pro-inflammatory stimuli activate signaling pathways, including MAPK pathways and the NF-κB pathway, leading to the transcription of inflammatory genes. nih.gov
NF-κB enhances the transcription of pro-inflammatory cytokines such as IL-6 and IL-8. nih.gov While NF-κB and p53 often have opposing roles in cancer cells, they can co-regulate the induction of pro-inflammatory genes in certain cell types, such as macrophages. nih.gov
Compounds that modulate inflammatory responses often do so by interfering with the signaling pathways that regulate the production and activity of inflammatory mediators, particularly those involving NF-κB and MAPK pathways. nih.gov Although direct evidence from the search results on this compound's specific effects on inflammatory mediators was not found, its potential interaction with transcription factors like NF-κB suggests a possible role in modulating inflammatory responses.
Antioxidant System Interactions at the Molecular Level
This compound has been observed to interact with cellular antioxidant systems, particularly influencing the balance of reactive oxygen species (ROS). Research indicates that this compound can induce the accumulation of intracellular ROS in certain cell types, such as gastric cancer cells. frontiersin.orgresearchgate.net This ROS accumulation is not necessarily indicative of direct pro-oxidant activity in all contexts but can be a key mediator in triggering specific downstream cellular events, such as apoptosis and the inhibition of cell proliferation. frontiersin.orgresearchgate.net
The generation and scavenging of ROS are tightly regulated processes within cells, involving both enzymatic and non-enzymatic antioxidant defense systems. frontiersin.orgfrontiersin.orgnih.gov An imbalance favoring oxidants leads to oxidative stress, which can damage cellular macromolecules and disrupt redox signaling. frontiersin.orgnih.govnih.gov While low levels of ROS can act as signaling molecules, excessive accumulation can be deleterious. nih.govfrontiersin.orgembopress.org
Studies have linked this compound-induced ROS accumulation to the activation of specific signaling pathways, notably the JNK and p38 MAPK pathways. frontiersin.orgresearchgate.net Activation of these pathways in response to elevated ROS levels can lead to various cellular outcomes, including apoptosis. frontiersin.orgresearchgate.net This suggests that this compound's biological effects, at least in some models, are mediated through the modulation of intracellular redox status and the subsequent activation of stress-sensitive kinases.
Comparative Mechanistic Studies of this compound and Related Diterpenoids in Research Models
Comparative studies investigating the mechanistic actions of this compound alongside related diterpenoids, such as Oridonin (B1677485), have provided insights into their shared and distinct biological activities, particularly in the context of inflammation. Both this compound and Oridonin are ent-kaurane diterpenoids isolated from Isodon species. frontiersin.orgguidetopharmacology.orgfrontiersin.orgnih.gov
Research comparing this compound and Oridonin has focused on their anti-inflammatory properties and the underlying molecular pathways involved. These studies often utilize research models of inflammation to evaluate the compounds' effects on inflammatory mediators and signaling cascades. guidetopharmacology.orgfrontiersin.org
A key area of comparison lies in their interaction with pathways such as NF-κB and MAPK. The NF-κB and MAPK signaling pathways are central regulators of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. jmb.or.krmdpi.comcellmolbiol.org Studies have shown that Oridonin can inhibit the activation of both NF-κB and MAPK pathways, contributing to its anti-inflammatory effects. guidetopharmacology.orgfrontiersin.orgmdpi.comnih.gov This involves suppressing the activation of kinases within the MAPK cascade (ERK, JNK, and p38) and inhibiting the nuclear translocation of the NF-κB subunit p65. jmb.or.krmdpi.comnih.gov
While the specific comparative data detailing this compound's exact inhibitory effects on these pathways relative to Oridonin in the same studies are limited in the provided context, the shared structural class and source suggest potential similarities in their mechanistic profiles concerning inflammation. However, subtle structural differences between this compound and Oridonin could lead to variations in their potency, target specificity, or the precise mechanisms by which they modulate these pathways. Further comparative studies are needed to fully elucidate the nuances of this compound's mechanistic actions in relation to other ent-kaurane diterpenoids in various research models.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Design and Synthesis of Isodonoiol Analogues for SAR Profiling
The design and synthesis of analogues are central to SAR profiling. This process involves creating a series of compounds structurally related to the parent molecule, this compound, but with specific chemical modifications. These modifications can include altering functional groups, changing the stereochemistry, or modifying the carbon skeleton. By testing the biological activity of these analogues, researchers can deduce which structural features are essential for the observed activity and which modifications enhance or diminish it.
While specific detailed studies on the design and synthesis of this compound analogues for SAR profiling were not extensively detailed in the provided search results, research on related spirolactone-type diterpenoids from Isodon species indicates that synthetic derivatives can exhibit more potent antiproliferative effects compared to their parent compounds. nih.govmdpi.com This suggests that targeted structural modifications of this compound are a viable strategy for potentially improving its biological activity. The synthesis of such analogues typically involves various organic chemistry techniques to introduce desired changes at specific positions of the this compound scaffold.
Identification of Key Pharmacophoric Features for Specific Biological Activities
Pharmacophoric features are the essential steric and electronic properties of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. Identifying these features is a critical outcome of SAR studies. Common pharmacophoric features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, positively ionizable groups, and negatively ionizable groups. nih.govmdpi.comjapsonline.com
For this compound, which has demonstrated moderate inhibitory activities against certain cancer cell lines such as U937, Jurkat, and K562 nih.govmdpi.com, SAR studies on its analogues would aim to pinpoint the specific parts of its diterpenoid structure responsible for these effects. By correlating the structural variations in the synthesized analogues with their observed biological activities, key functional groups or structural motifs on the this compound scaffold that are crucial for its interaction with cellular targets can be identified. For instance, studies on other ent-kaurane diterpenoids from Isodon, like Eriocalyxin B, have highlighted the importance of features such as alpha,beta-unsaturated ketone moieties and specific hydroxyl groups for cytotoxicity. researchgate.net While direct data on this compound's specific pharmacophoric features were not found, it is likely that similar structural elements or their spatial arrangement play a significant role in its observed biological activities.
Advanced Analytical Methodologies for Isodonoiol Research
Chromatographic Techniques for Isolation and Quantification (e.g., HPLC, LC-MS/MS)
Chromatographic techniques are essential for separating Isodonoiol from other compounds present in plant extracts. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed methods. sepax-tech.com.cnresearchgate.neteag.com
HPLC is widely used for the analysis of phytochemicals due to its high sensitivity and specificity. wjarr.com It separates compounds based on their chemical properties as they pass through a stationary phase with a mobile phase. wjarr.comtechnologynetworks.com
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. sepax-tech.com.cnresearchgate.neteag.com This hyphenated technique is particularly powerful for analyzing complex mixtures and quantifying compounds, especially those present at low concentrations or with weak UV absorption. sepax-tech.com.cnresearchgate.net
Studies have utilized HPLC-ESI-MS/MS for the simultaneous determination of multiple components, including this compound, in Isodon species. sepax-tech.com.cnresearchgate.net17img.cn This approach allows for both qualitative identification and quantitative determination. researchgate.netresearchgate.net For example, a rapid HPLC-ESI-MS method was developed and validated for the simultaneous determination of 20 major components in Isodon nervosa, including this compound. sepax-tech.com.cn Another study employed LC-ESI-MS/MS for the rapid analysis of 27 components in Isodon serra, with this compound being among the target compounds. researchgate.net
In LC-MS/MS analysis, parameters such as the mobile phase composition, flow rate, column type, and temperature are optimized for effective separation. utar.edu.mysepax-tech.com.cnresearchgate.netresearchgate.net Detection and quantification are typically performed using Multiple-Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions characteristic of the target analyte. sepax-tech.com.cnresearchgate.netnih.gov This provides high selectivity and sensitivity. sepax-tech.com.cneag.com
Data from LC-MS/MS analysis of this compound in Isodon nervosa include retention times and characteristic MS/MS fragment ion data, which are crucial for peak identification and quantification. sepax-tech.com.cn
| Compound Name | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) |
| This compound | 8.77 researchgate.net, 8.88 researchgate.net | 407.4 researchgate.net17img.cn | 389.3, 331.4 researchgate.net17img.cn |
| (Example data based on search results) |
Note: The specific retention time may vary depending on the chromatographic conditions used in different studies. The asterisk () indicates the ion pair used for MRM quantification.* researchgate.net17img.cn
Spectroscopic and Spectrometric Approaches in Metabolomics and Bioanalytical Research
Spectroscopic and spectrometric methods play a vital role in the structural elucidation and analysis of this compound, particularly within metabolomics and bioanalytical research contexts. researchgate.netnih.govmetabolon.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR analysis, is a primary technique for determining the structure of isolated compounds like this compound. researchgate.netnih.gov By analyzing the resonance energies of atomic nuclei in a magnetic field, NMR provides detailed information about the compound's molecular structure and connectivity. researchgate.netmetabolon.com
Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS), is indispensable for identifying and quantifying metabolites in complex biological samples. nih.govmetabolon.comthermofisher.com In metabolomics, MS-based techniques offer high sensitivity and the ability to measure a large number of metabolites. nih.govmetabolon.comthermofisher.com LC-MS/MS, as discussed earlier, provides both separation and fragmentation data, allowing for the confident identification of compounds based on their mass-to-charge ratio and fragmentation patterns. sepax-tech.com.cnresearchgate.neteag.com
Infrared (IR) and Ultraviolet (UV) spectroscopy are also used in the identification process, providing information about the functional groups and conjugated systems present in the molecule. sepax-tech.com.cnresearchgate.net Comparison of spectroscopic data with literature values for known compounds is a standard practice for identification. sepax-tech.com.cnresearchgate.net
In metabolomics research, both targeted and untargeted approaches utilize MS. nih.govmetabolon.com Targeted metabolomics focuses on quantifying a predefined set of metabolites, while untargeted metabolomics aims to measure as many metabolites as possible within a sample to discover potential biomarkers or understand broad metabolic changes. nih.govmetabolon.com Spectrometric data from LC-MS/MS, including precursor and product ions, are essential for both approaches. sepax-tech.com.cnresearchgate.net
Method Development and Validation in Bioanalytical and Phytochemical Research of this compound
The development and validation of analytical methods are critical steps to ensure the accuracy, reliability, and consistency of results in bioanalytical and phytochemical research involving this compound. researchgate.netlabmanager.comemerypharma.com This is particularly important for quantitative analysis and for studies requiring regulatory compliance. researchgate.netemerypharma.comupm-inc.com
Method development involves selecting and optimizing analytical techniques and conditions to achieve the desired performance characteristics for the specific analyte and matrix. labmanager.comemerypharma.com For this compound, this includes optimizing chromatographic separation parameters (mobile phase, column, flow rate) and mass spectrometry parameters (ionization mode, precursor and product ions, collision energy) to achieve optimal sensitivity and selectivity. sepax-tech.com.cnresearchgate.netnih.gov Sample preparation methods, such as extraction techniques, are also developed and optimized to efficiently isolate this compound from the plant matrix. sepax-tech.com.cnresearchgate.net
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. emerypharma.comupm-inc.com Key validation parameters, often guided by regulatory bodies and guidelines like those from the International Conference on Harmonisation (ICH), include:
Specificity: The ability of the method to accurately measure the analyte of interest without interference from other components in the sample matrix. labmanager.comemerypharma.comupm-inc.com
Accuracy: The closeness of the test results to the true value. labmanager.comemerypharma.comupm-inc.com
Precision: The degree of repeatability and reproducibility of the results under normal operating conditions. labmanager.comemerypharma.comupm-inc.com
Linearity: The ability of the method to yield results that are directly proportional to the concentration of the analyte within a defined range. emerypharma.comupm-inc.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitability. emerypharma.com
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. emerypharma.comupm-inc.com
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. emerypharma.comupm-inc.com
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. emerypharma.com
Validated LC-MS/MS methods for the determination of this compound and other diterpenoids in Isodon species have been reported, demonstrating good linearity, accuracy, and precision. sepax-tech.com.cnresearchgate.netresearchgate.net For instance, a validated HPLC-ESI-MS method for components in Isodon nervosa showed the method's suitability for simultaneous determination. sepax-tech.com.cn
Method development and validation ensure that the analytical data generated for this compound are reliable for various research applications, including phytochemical profiling, quality control of plant materials, and further investigations into its properties. dergipark.org.trwjarr.comresearchgate.net
Future Research Directions and Translational Perspectives for Isodonoiol
Integration of Omics Technologies in Isodonoiol Research
The advent of omics technologies, including genomics, proteomics, metabolomics, and lipidomics, offers powerful tools for gaining comprehensive insights into biological systems and disease states biorxiv.orgbiorxiv.org. Integrating these technologies into this compound research can provide a deeper understanding of its interactions at a molecular level.
Applying transcriptomics or proteomics could reveal how this compound affects gene and protein expression profiles in target cells, potentially identifying pathways modulated by the compound. Metabolomics could help in understanding the metabolic changes induced by this compound treatment, providing clues about its mechanism of action and potential biomarkers of response. Lipidomics could similarly shed light on alterations in lipid profiles. biorxiv.orgbiorxiv.org
Multi-omics approaches, which integrate data from several omics layers, offer a more holistic view, potentially pinpointing patterns not evident from single-omics analysis alone. biorxiv.orgbiorxiv.org Tools for integrative omics data analysis are available to facilitate this process. biorxiv.orgbiorxiv.org Such integrated analyses could help to unravel the complex network of biological processes influenced by this compound and identify potential therapeutic targets or off-target effects. Omics studies are considered part of the T1 phase of translational research, bridging basic discoveries to human health applications. nih.gov
Exploration of Novel Biological Targets and Mechanisms
While this compound has shown some cytotoxic effects, the detailed molecular targets and mechanisms underlying its observed activities require further in-depth investigation. mdpi.comnih.gov Many natural products, particularly diterpenoids from Isodon species, are known to exhibit diverse biological activities through various mechanisms. nih.govresearchgate.netresearchgate.net
Future research should focus on identifying the specific proteins, enzymes, or cellular pathways that this compound directly interacts with or modulates. This could involve a range of techniques, including target-based screening, phenotypic screening followed by target deconvolution, and biochemical assays. Understanding the precise molecular interactions is crucial for optimizing the compound's activity and specificity and for predicting potential side effects. humanspecificresearch.orgnih.gov
Given that this compound is a spirolactone-type diterpenoid, comparative studies with other known bioactive diterpenoids from Isodon species, such as oridonin (B1677485), which has documented inhibitory activities against various tumor cells and mechanisms including apoptosis induction, could provide valuable insights into shared or distinct mechanisms of action. researchgate.net Exploring the structure-activity relationships of this compound and its derivatives based on identified targets is also a critical step for rational drug design and optimization. mdpi.comnih.gov
Challenges and Opportunities in this compound-Inspired Pre-clinical Drug Discovery Research
Pre-clinical drug discovery research involving natural products like this compound presents both challenges and opportunities. Challenges include the potential for complex chemical structures, difficulties in procurement and large-scale isolation from natural sources, and the need for robust and predictive in vitro and in vivo models. mdpi.comnih.govresearchgate.net The transition from in vitro findings to successful in vivo outcomes and ultimately to clinical efficacy remains a significant hurdle in drug development. humanspecificresearch.orgnih.govtexilajournal.com Differences between animal models and human biology contribute to this challenge. nih.govtexilajournal.com
However, natural products offer unique and diverse chemical scaffolds that have evolved to interact with biological systems, providing opportunities for discovering novel mechanisms of action and therapeutic targets. nih.govresearchgate.net India, for example, is noted for its rich genetic resources and traditional knowledge, which are valuable for bioprospecting. researchgate.net
For this compound, opportunities lie in leveraging its natural bioactivity as a starting point for developing new therapeutic agents. Addressing challenges will require developing efficient and scalable methods for its isolation or synthesis, conducting comprehensive pre-clinical studies to assess its efficacy and potential toxicity in relevant disease models, and utilizing advanced techniques to understand its pharmacokinetics and pharmacodynamics. humanspecificresearch.orgnih.govtexilajournal.com Exploring synthetic derivatives with improved potency, selectivity, and drug-like properties based on insights gained from target and mechanism studies is also a promising avenue. mdpi.comnih.gov
Conceptual Frameworks for Translational Research Hypotheses for this compound
Translational research aims to bridge the gap between basic scientific discoveries and their application to improve human health. eupati.euleicabiosystems.comcam.ac.uk For this compound, conceptual frameworks for translational research hypotheses would involve formulating testable ideas that move from laboratory observations towards potential clinical relevance.
Hypotheses should be built upon the knowledge obtained from earlier research phases, such as in vitro activity and preliminary mechanism studies. nih.gov A potential framework could involve:
T0 (Basic Research): Initial discovery and characterization of this compound from its natural source, including its chemical structure and preliminary in vitro biological activity (e.g., cytotoxicity against cancer cell lines). mdpi.comnih.govutar.edu.my
T1 (Bench to Humans): Investigating the molecular mechanisms of action using omics technologies and targeted biochemical assays. Evaluating efficacy and safety in relevant pre-clinical models (e.g., cell-based assays, animal models of disease). nih.govhumanspecificresearch.orgtexilajournal.com Developing formulations suitable for in vivo testing. Hypotheses at this stage might focus on confirming the in vitro findings in vivo and identifying specific biomarkers of response or toxicity.
T2 (To Patients): If pre-clinical studies show promising results and an acceptable safety profile, this phase would involve initial studies in humans, typically Phase 1 clinical trials, to assess safety, dosage, and pharmacokinetics in a small group of people. humanspecificresearch.org Hypotheses would revolve around the tolerability and basic pharmacological profile in humans. (Note: Dosage and safety profiles are excluded from this article as per instructions, but this is the general translational step).
T3 (To Practice): Larger clinical trials (Phase 2 and 3) to evaluate efficacy for a specific indication in a larger patient population, compare it to existing treatments, and gather more safety data. humanspecificresearch.org Hypotheses would focus on clinical effectiveness and comparative outcomes. (Note: Dosage and safety profiles are excluded from this article).
T4 (To Population Health): Studies assessing the impact of the intervention on population health, cost-effectiveness, and implementation in clinical practice and public health programs. nih.gov
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing Isodonoiol in laboratory settings?
- Methodological Answer : Synthesis of this compound typically involves stereoselective organic reactions (e.g., hydroxylation or cyclization). Purification methods such as column chromatography or recrystallization should be optimized based on polarity and solubility. Characterization requires NMR (¹H, ¹³C), HPLC for purity assessment, and mass spectrometry for molecular confirmation. For reproducibility, document reaction conditions (temperature, solvent ratios, catalysts) and validate spectral data against literature benchmarks .
Q. How can researchers ensure analytical accuracy when quantifying this compound in complex biological matrices?
- Methodological Answer : Use validated chromatographic techniques (e.g., LC-MS/MS) with internal standards (isotopically labeled analogs) to correct for matrix effects. Calibration curves must span the expected concentration range, and limits of detection (LOD) and quantification (LOQ) should be established via signal-to-noise ratios. Include quality controls (QCs) in triplicate to assess intra- and inter-day precision .
Q. What are the critical considerations for designing in vitro assays to evaluate this compound’s bioactivity?
- Methodological Answer : Define the biological target (e.g., enzyme inhibition, receptor binding) and select appropriate cell lines or isolated proteins. Include positive and negative controls (e.g., known agonists/antagonists, vehicle-only treatments). Optimize dose-response curves using serial dilutions, and validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported pharmacological effects of this compound across studies?
- Methodological Answer : Conduct a systematic literature review to identify variables causing discrepancies (e.g., assay conditions, compound purity). Replicate key experiments under standardized protocols, and perform meta-analyses to quantify effect sizes. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess variability. Address confounding factors such as isomerization or solvent interactions .
Q. What strategies are effective for elucidating this compound’s structure-activity relationships (SAR) in drug discovery?
- Methodological Answer : Synthesize analogs with modifications to functional groups (e.g., hydroxyl, methyl) and test their bioactivity. Pair experimental data with computational modeling (e.g., molecular docking, QSAR) to predict binding affinities. Validate hypotheses using mutagenesis studies or X-ray crystallography of ligand-target complexes .
Q. How can researchers optimize experimental designs to study this compound’s metabolic stability and pharmacokinetics?
- Methodological Answer : Use in vitro microsomal assays (e.g., liver microsomes) to assess metabolic pathways, and apply high-resolution mass spectrometry to identify metabolites. For in vivo studies, employ pharmacokinetic models (e.g., non-compartmental analysis) to calculate parameters like AUC, Cmax, and half-life. Cross-validate findings with physiologically based pharmacokinetic (PBPK) modeling .
Q. What methodologies are recommended for managing large-scale datasets from multi-omics studies involving this compound?
- Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use bioinformatics pipelines (e.g., MetaboAnalyst for metabolomics, STRING for proteomics) and cloud-based platforms (e.g., Galaxy) for analysis. Store raw data in repositories like MetaboLights or ChEMBL, and document metadata comprehensively .
Data Presentation and Validation
Q. How should researchers present contradictory or inconclusive data on this compound in publications?
- Methodological Answer : Transparently report all results, including negative findings, in supplementary materials. Use sensitivity analyses to explore alternative interpretations. Discuss limitations (e.g., sample size, assay specificity) and propose follow-up experiments. Align with journal guidelines for appendices, ensuring raw data and statistical scripts are accessible .
Q. What frameworks assist in formulating hypothesis-driven research questions for this compound studies?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) for clinical studies or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for preclinical research. For mechanistic studies, use the "5 Whys" technique to refine hypotheses iteratively .
Tables for Quick Reference
| Research Aspect | Key Parameters | Validation Methods |
|---|---|---|
| Synthesis Purity | Yield, HPLC retention time, NMR peak purity | Column chromatography, spectral alignment |
| Bioactivity | IC50, EC50, Ki values | Dose-response curves, orthogonal assays |
| Pharmacokinetics | AUC, Cmax, half-life | LC-MS/MS, PBPK modeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
